2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-3-12-26-21(20-19(23)16-6-4-5-7-18(16)30-20)24-25-22(26)29-13-17(27)14-8-10-15(28-2)11-9-14/h3-11H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKUVIGIJZFDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The compound's structure allows it to interact with cellular pathways involved in cancer progression, indicating potential as an anticancer agent.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Wittig Reaction : This reaction is often used to introduce the propene moiety into the structure.
- Continuous Flow Synthesis : This technique can enhance yield and purity during industrial production.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound allow it to serve as a valuable scaffold for drug development. Its applications in medicinal chemistry include:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compounds for new anti-inflammatory and anticancer drugs. |
| Enzyme Inhibition Studies | Investigating interactions with specific enzymes related to disease pathways. |
| Antimicrobial Research | Developing new agents against resistant strains of bacteria and fungi. |
Case Studies
Recent studies have explored the interactions of this compound with various biological targets:
- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that derivatives of this compound could inhibit COX enzymes, which are key players in inflammation.
- Anticancer Activity in Cell Lines : Research showed that the compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth .
Mechanism of Action
The mechanism of action of 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations
Substituent Impact on Bioactivity: The 3-chloro-benzothiophene group in the target compound distinguishes it from analogs with simple phenyl rings (e.g., 4-chlorophenyl or 4-fluorophenyl). Propenyl vs. tert-Butyl Groups: The propenyl substituent in the target compound introduces steric flexibility compared to the rigid tert-butyl group in ’s compound. This may influence metabolic stability and target selectivity .
In contrast, 4-fluorophenyl () and 4-chlorophenyl () groups offer electron-withdrawing effects, altering reactivity and binding kinetics .
Sulfanyl vs. Thioether Linkages :
- The sulfanyl (-S-) bridge in the target compound and its analogs (e.g., ) facilitates nucleophilic interactions, whereas thioether (-S-C-) linkages (as in ) may confer greater metabolic resistance .
Biological Activity Trends :
- Compounds with bulky aromatic substituents (e.g., tert-butylphenyl, benzothiophene) exhibit stronger enzyme inhibition profiles, likely due to enhanced hydrophobic interactions with binding pockets .
- Fluorophenyl and chlorophenyl derivatives show broader antimicrobial activity, possibly due to halogen bonding with microbial proteins .
Challenges and Opportunities
- Metabolic Stability : Propenyl and benzothiophene groups may increase susceptibility to oxidative metabolism compared to tert-butyl or phenyl analogs.
- Selectivity Optimization : Hybridizing benzothiophene with fluorophenyl or hydroxyphenyl motifs (as in ) could balance potency and selectivity.
Biological Activity
The compound 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a complex organic molecule notable for its diverse biological activities. This compound integrates a benzothiophene moiety, a triazole ring, and a methoxyphenyl group, which contribute to its pharmacological potential. Research indicates that it may serve various therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
The molecular formula of the compound is with a molecular weight of approximately 460.4 g/mol. The structure features distinct functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN3OS |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone |
Anticancer Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown cytotoxicity in prostate (PC-3) and pancreatic (BxPC-3) cancer cells with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways such as AKT and mTOR pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases .
The biological activity of 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is believed to involve:
- Binding to Enzymes and Receptors : The compound likely interacts with specific enzymes and cellular receptors, modulating their activity.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cell Proliferation : The compound effectively reduces cell viability in cancerous cells without adversely affecting normal cells .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on PC-3 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 0.11 µM), indicating potent anticancer activity.
- Inflammatory Models : In vivo studies demonstrated reduced inflammation markers in animal models treated with the compound, supporting its anti-inflammatory claims .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions. A plausible route includes:
Triazole ring formation : Reacting 3-chloro-1-benzothiophene-2-carbohydrazide with propargyl bromide under basic conditions to form the 1,2,4-triazole core.
Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or sodium hydrosulfide (NaSH) under reflux in ethanol .
Ethanone coupling : Condensation of the sulfanyl-triazole intermediate with 4-methoxyacetophenone using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous DMF.
Optimization Tips :
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; benzothiophene aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolve the triazole ring conformation and sulfanyl group orientation. Crystallize in ethanol/water (7:3) at 4°C for single-crystal growth .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₁₇ClN₃O₂S₂: 466.04) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Chlorinated benzothiophenes often exhibit enhanced activity .
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays (IC₅₀ determination). Triazole derivatives are known kinase inhibitors .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or benzothiophene) impact bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Triazole modifications : Replace the propenyl group with bulkier alkyl chains (e.g., cyclopropyl) to assess steric effects on target binding.
- Benzothiophene substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilic interactions.
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like EGFR kinase .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Address variability via:
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, solvent controls).
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the propenyl group) that may reduce apparent activity .
- Synergistic studies : Combine with known inhibitors (e.g., ketoconazole for CYP450) to isolate target-specific effects .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify isomerization or oxidation products.
- Thermal stability : Store at 40°C/75% RH for 4 weeks; use DSC (differential scanning calorimetry) to detect polymorphic transitions .
Q. What computational methods predict its environmental fate and toxicity?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models:
- Environmental persistence : Estimate biodegradation half-life using EPI Suite™. The sulfanyl group may reduce persistence due to potential oxidation to sulfoxides .
- Ecotoxicity : Predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) via TEST software (EPA). Chlorinated aromatic rings often show moderate toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
